![molecular formula C5H8N2O2 B131786 1H-Pyrazole-3,5-dimethanol CAS No. 142179-08-6](/img/structure/B131786.png)
1H-Pyrazole-3,5-dimethanol
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Overview
Description
Synthesis Analysis
Pyrazoles are synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A specific synthesis method for 1H-Pyrazole-3,5-dimethanol is not found in the available resources.Molecular Structure Analysis
The molecular structure of pyrazoles is a five-member aromatic ring with two nitrogen atoms at positions 1 and 2 and three carbon atoms . The specific molecular structure of 1H-Pyrazole-3,5-dimethanol is not found in the available resources.Chemical Reactions Analysis
3,5-Dimethyl-1H-pyrazole is a valuable reagent for oxidation of primary and secondary alcohols to carbonyl compounds. It reacts with malonic esters gives a family of cross-conjugated monomeric betaines . The specific chemical reactions involving 1H-Pyrazole-3,5-dimethanol are not found in the available resources.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can vary depending on its specific structure . The specific physical and chemical properties of 1H-Pyrazole-3,5-dimethanol are not found in the available resources.Scientific Research Applications
Medicinal Chemistry
Pyrazole derivatives, such as 1H-Pyrazole-3,5-dimethanol, have been extensively used in medicinal chemistry . They have been found to exhibit diverse biological activities, including roles as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .
Agriculture
In the agricultural sector, pyrazoles are also of great significance . They are used in the development of various agrochemicals due to their versatile frameworks .
Synthesis of Pyrazolato Ligated Complexes
1H-Pyrazole-3,5-dimethanol can be used as a reagent for the preparation of pyrazolato ligated complexes . These complexes have various applications in coordination chemistry.
Oxidation of Alcohols
3,5-Dimethyl-1H-pyrazole, a derivative of 1H-Pyrazole-3,5-dimethanol, when combined with Chromium (VI) oxide, serves as a valuable reagent for the oxidation of primary and secondary alcohols to carbonyl compounds .
Preparation of Cross-Conjugated Monomeric Betaines
3,5-Dimethyl-1H-pyrazole reacts with malonic esters to produce a family of cross-conjugated monomeric betaines . These betaines have various applications in organic synthesis.
Photoluminescent and Photorefractive Materials
1,3,5-Triarylpyrazoline compounds, which can be derived from 1H-Pyrazole-3,5-dimethanol, have excellent fluorescence and better hole transport characteristics . They can be used as photoluminescent and photorefractive materials .
Mechanism of Action
Target of Action
1H-Pyrazole-3,5-dimethanol is a pyrazole derivative. Pyrazole derivatives are known to interact with various targets, including Estrogen receptor alpha , Estrogen receptor beta , and Alcohol dehydrogenase 1C . These targets play crucial roles in various biological processes, including hormonal regulation and alcohol metabolism .
Mode of Action
Pyrazole derivatives are known to interact with their targets, leading to changes in the target’s function . The specific interactions and resulting changes depend on the exact structure of the pyrazole derivative and the nature of the target.
Biochemical Pathways
Given its potential targets, it may influence pathways related to estrogen signaling and alcohol metabolism . The downstream effects of these pathway alterations would depend on the specific context of the biological system.
Result of Action
Given its potential targets, it may influence cellular processes related to estrogen signaling and alcohol metabolism . The specific effects would depend on the context of the biological system and the concentration of the compound.
Action Environment
The action, efficacy, and stability of 1H-Pyrazole-3,5-dimethanol can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and the specific characteristics of the biological system in which the compound is acting .
Safety and Hazards
Future Directions
Pyrazoles are known as versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . The future directions for 1H-Pyrazole-3,5-dimethanol specifically are not found in the available resources.
properties
IUPAC Name |
[3-(hydroxymethyl)-1H-pyrazol-5-yl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2/c8-2-4-1-5(3-9)7-6-4/h1,8-9H,2-3H2,(H,6,7) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEMYSBRDJZPNNC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1CO)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60400406 |
Source
|
Record name | 1H-Pyrazole-3,5-dimethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60400406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Pyrazole-3,5-dimethanol | |
CAS RN |
142179-08-6 |
Source
|
Record name | 1H-Pyrazole-3,5-dimethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60400406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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